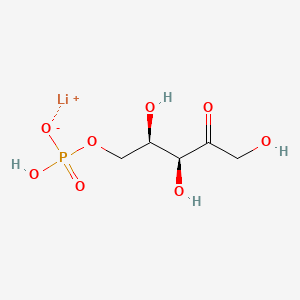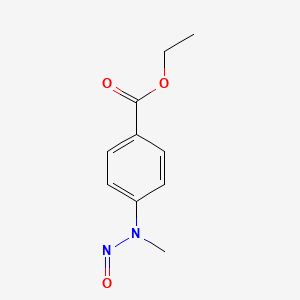
(2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate xLithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate xLithium salt is a chemical compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes multiple hydroxyl groups and a phosphate group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate xLithium salt can be achieved through several synthetic routes. One common method involves the use of dihydroxyacetone phosphate as a precursor. The synthesis typically involves the following steps:
Formation of Dihydroxyacetone Phosphate: This can be achieved through chemical or enzymatic routes from precursors like glycerol or dihydroxyacetone.
Phosphorylation: The dihydroxyacetone phosphate is then phosphorylated using a suitable phosphorylating agent under controlled conditions to form the desired phosphate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate xLithium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phosphate group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used to substitute the phosphate group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted phosphate derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
(2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate xLithium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in enzymatic studies and as a substrate for various biochemical reactions.
Mechanism of Action
The mechanism of action of (2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate xLithium salt involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions. It may also interact with cellular receptors and signaling pathways, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Dihydroxyacetone Phosphate: A precursor in the synthesis of (2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate xLithium salt.
Phosphoenolpyruvate: Another phosphate-containing compound with similar biochemical properties.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which make it highly reactive and versatile for various applications. Its lithium salt form also enhances its solubility and stability in aqueous solutions, making it suitable for a wide range of scientific and industrial applications .
Properties
Molecular Formula |
C5H10LiO8P |
|---|---|
Molecular Weight |
236.1 g/mol |
IUPAC Name |
lithium;[(2R,3S)-2,3,5-trihydroxy-4-oxopentyl] hydrogen phosphate |
InChI |
InChI=1S/C5H11O8P.Li/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h4-6,8-9H,1-2H2,(H2,10,11,12);/q;+1/p-1/t4-,5-;/m1./s1 |
InChI Key |
VTUAVZWQFODHSS-TYSVMGFPSA-M |
Isomeric SMILES |
[Li+].C([C@H]([C@@H](C(=O)CO)O)O)OP(=O)(O)[O-] |
Canonical SMILES |
[Li+].C(C(C(C(=O)CO)O)O)OP(=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate](/img/structure/B13433590.png)

![3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13433596.png)
![Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate](/img/structure/B13433620.png)




![(5'R,8'S,11'R,13'S,14'S,17'S)-11'-(1,3-benzodioxol-5-yl)-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13433638.png)

![1,4-Dihydro-1-[2-(2-methoxyphenyl)-2-[(tetrahydro-2H-pyran-4-yl)oxy]ethyl]-alpha,alpha-dimethyl-6-(2-oxazolyl)-2,4-dioxothieno[3,2-d]pyrimidine-3(2H)-acetic Acid](/img/structure/B13433646.png)
